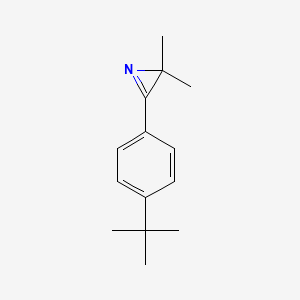
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by its unique azirene ring structure. Azirene compounds are known for their strained three-membered ring, which imparts significant reactivity. The presence of the tert-butylphenyl group and the dimethyl substitution on the azirene ring further enhances its chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2,2-dimethylaziridine in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: The azirene ring can be oxidized to form corresponding oxiranes.
Reduction: Reduction reactions can open the azirene ring, leading to the formation of amines.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of oxiranes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene involves its interaction with specific molecular targets. The strained azirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may interfere with enzyme activity and DNA replication.
類似化合物との比較
Similar Compounds
- 3-(4-tert-Butylphenyl)propanal
- 3-(4-tert-Butylphenyl)-3-oxopropanenitrile
- 3-(4-tert-Butylphenyl)propanoic acid
Uniqueness
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is unique due to its azirene ring structure, which imparts significant reactivity compared to other similar compounds. The presence of the tert-butylphenyl group and dimethyl substitution further enhances its chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
142563-84-6 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C14H19N/c1-13(2,3)11-8-6-10(7-9-11)12-14(4,5)15-12/h6-9H,1-5H3 |
InChIキー |
IPKJMXAIWJFFOS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=N1)C2=CC=C(C=C2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


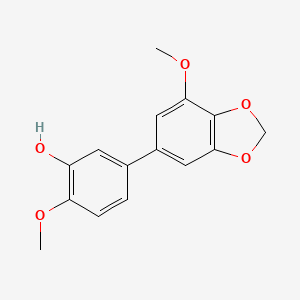
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
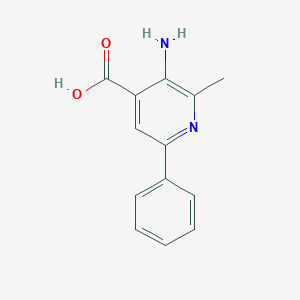
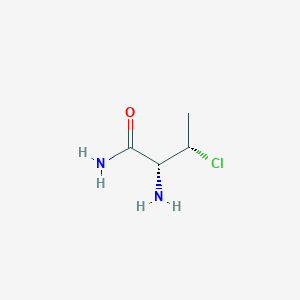
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
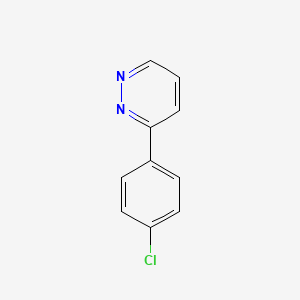



![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

